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Triethyl methanetricarboxylate

Cat. No.: B122037
CAS No.: 6279-86-3
M. Wt: 232.23 g/mol
InChI Key: AGZPNUZBDCYTBB-UHFFFAOYSA-N
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Description

Historical Perspectives on its Role in Organic Synthesis

The history of triethyl methanetricarboxylate is rooted in the foundational period of modern organic chemistry. Early preparations of the compound, then often referred to as tricarbethoxymethane, laid the groundwork for its use as a synthetic reagent. One of the earliest documented syntheses was by Conrad and Guthzeit in 1882. orgsyn.org

Classic 20th-century synthetic procedures further refined its preparation. Methods included the reaction of sodiomalonic ester suspended in solvents like benzene (B151609) or toluene (B28343) with ethyl chloroformate. orgsyn.org An alternative approach involved the distillation of ethyl ethoxalylmalonate. orgsyn.org A notable method developed by Lund and Bjerrum in 1931 utilized magnesium to facilitate the reaction, a procedure considered superior for preparing the ethyl ester and its aromatic counterparts. orgsyn.org This procedure involves the reaction of ethyl malonate with magnesium and absolute alcohol, followed by the addition of ethyl chloroformate. orgsyn.org These early methods highlighted the compound's role as a derivative of malonic ester, a cornerstone reagent in C-C bond formation.

Table 1: Early Synthetic Preparations of this compound

Method Key Reagents Year Referenced Description
Conrad and Guthzeit Not specified in search results 1882 An early documented synthesis of the compound. orgsyn.org
Sodiomalonic Ester Method Sodiomalonic ester, Ethyl chloroformate, Benzene/Toluene Pre-1937 Involves the reaction of the sodium salt of diethyl malonate with ethyl chloroformate. orgsyn.org
Lund Procedure Magnesium, Ethyl malonate, Absolute alcohol, Ethyl chloroformate 1931 Considered an efficient method using magnesium, which reacts with alcohol to form a magnesium alkoxide intermediate. orgsyn.org

Evolution of its Synthetic Utility

The synthetic utility of this compound has evolved significantly from its initial use in classical ester condensations. While it continues to be a fundamental building block, its application has expanded into the synthesis of highly complex and specialized molecules. It now serves as a key intermediate in the development of pharmaceuticals, advanced materials, and molecular machines. lookchem.comontosight.aiacs.org

In modern pharmaceutical synthesis, the compound is indispensable. It is a precursor in the production of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, where it reacts with 2-benzoylpyrrole (B132970). google.com Its utility also extends to the creation of novel therapeutics targeting significant diseases. For example, it is used to prepare dihydroquinoline-3-carboxylic acids, which act as HIV-1 integrase inhibitors, and is a key intermediate in synthesizing novel inhibitors of Hsp90, a protein implicated in cancer. lookchem.comchemicalbook.com

Beyond medicine, its applications have broadened. It has been employed as a malonate equivalent in the preparation of bis(thioether) tetradentate ligands for organometallic chemistry. lsu.edu It is also a crucial reagent in the multi-step synthesis of pyrrolizidine (B1209537) alkaloids and second-generation light-driven molecular motors, showcasing its role in cutting-edge chemical research. acs.orgnio.res.in Furthermore, it is used to produce triethyl-3-bromopropane-1,1,1-tricarboxylate, an intermediate for purine (B94841) derivatives. google.com This evolution demonstrates a shift from a simple synthetic tool to an enabling reagent for constructing molecules with intricate architectures and specific functions.

Table 2: Modern Synthetic Applications of this compound

Application Area Target Molecule/Class Description of Use
Pharmaceuticals Ketorolac (NSAID) Reacts with 2-benzoylpyrrole as a key step in the synthesis of the anti-inflammatory drug. google.com
Pharmaceuticals HIV-1 Integrase Inhibitors Used in the preparation of novel dihydroquinoline-3-carboxylic acids that inhibit a key viral enzyme. lookchem.comchemicalbook.com
Pharmaceuticals Hsp90 Inhibitors (Anti-cancer) Serves as a key intermediate in the synthesis of inhibitors for the Hsp90 protein, a target in cancer therapy. lookchem.comchemicalbook.com
Natural Product Synthesis Pyrrolizidine Alkaloids Used in the dehydrative alkylation of protected (R)-prolinol via a Mitsunobu reaction. nio.res.in
Molecular Machines Light-Driven Molecular Motors Employed in a Mitsunobu reaction to form a tris-ester intermediate, which is then converted to a key acidic precursor. acs.org
Chemical Intermediates Triethyl-3-bromopropane-1,1,1-tricarboxylate Reacts with 1,2-dibromoethane (B42909) to form an intermediate used in the synthesis of purine derivatives. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O6 B122037 Triethyl methanetricarboxylate CAS No. 6279-86-3

Properties

IUPAC Name

triethyl methanetricarboxylate
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InChI

InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3
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InChI Key

AGZPNUZBDCYTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O6
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DSSTOX Substance ID

DTXSID50211866
Record name Triethyl methanetricarboxylate
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Molecular Weight

232.23 g/mol
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CAS No.

6279-86-3
Record name 1,1,1-Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Synthetic Methodologies and Advanced Preparations

Esterification Pathways

Esterification represents a fundamental approach to the synthesis of triethyl methanetricarboxylate. This can be achieved through direct acid-catalyzed esterification of methanetricarboxylic acid or via transesterification from other esters of the same acid.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comchemistrysteps.comorganic-chemistry.orglibretexts.org In the context of this compound, this would involve the reaction of methanetricarboxylic acid with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid. chemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester. byjus.commasterorganicchemistry.com To drive the reversible reaction towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed. chemistrysteps.comlibretexts.org

While the Fischer-Speier esterification is a well-established method, specific high-yield protocols for the direct synthesis of this compound from methanetricarboxylic acid are not extensively detailed in the surveyed literature, likely due to the prevalence of other synthetic routes starting from more readily available precursors.

Transesterification Processes

Transesterification is another pathway for the synthesis of esters, involving the conversion of one ester into another. This process can be catalyzed by either acids or bases. For the synthesis of this compound, one could envision the transesterification of a different trialkyl methanetricarboxylate, such as trimethyl methanetricarboxylate, with ethanol.

Under acidic conditions, the mechanism is similar to the Fischer esterification, involving protonation of the carbonyl group to activate it for nucleophilic attack by ethanol. masterorganicchemistry.com In a basic medium, the reaction proceeds through the nucleophilic attack of an ethoxide ion on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide and forming the new ethyl ester. To favor the formation of the desired product, a large excess of ethanol is typically used as the solvent.

As with acid-catalyzed esterification, specific examples of transesterification for the large-scale synthesis of this compound are not prominently featured in the literature, which points towards the efficiency of other synthetic strategies.

Radical-Mediated Condensation Reactions

Free radical reactions are a cornerstone of modern organic synthesis, often proceeding under mild and neutral conditions. thermofisher.compageplace.de These reactions typically involve the formation of highly reactive radical intermediates that can participate in a variety of transformations, including carbon-carbon bond formation. pageplace.de

A study by Cadogan and co-workers investigated the relative reactivities of various compounds, including triethoxy-carbonylmethane (this compound), in radical-induced addition reactions with oct-1-ene. rsc.org While this indicates the compound's ability to participate in radical reactions, the literature does not provide significant evidence for the synthesis of this compound itself through radical-mediated condensation reactions. The primary focus of radical chemistry in this context appears to be on the subsequent reactions of the pre-formed ester.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups, including esters. acs.org This reaction typically involves an alcohol, a pronucleophile (an acidic component), a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate - DEAD).

In the context of this compound, it primarily serves as a pronucleophile. For instance, the stereoselective displacement of chiral benzylic alcohols with this compound under Mitsunobu conditions has been shown to proceed with a high degree of inversion and in good yields (70-94%). acs.org This application highlights the utility of this compound in forming C-C bonds with stereochemical control.

A specific example of its use is in the derivatization of mannose, where this compound was coupled to the C6 position of a protected mannose derivative in a one-step synthesis, achieving a 71% yield. This demonstrates its role in chain elongation and the introduction of multiple functional groups for further synthetic manipulations.

Reactant 1Reactant 2ReagentsProductYield
Chiral Benzylic AlcoholsThis compoundDEAD, PMe33-Aryl-3-substituted propanoic acid precursors70-94%
Protected Mannose DerivativeThis compound-C6-coupled Mannose Derivative71%

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst.

While palladium catalysis is widely used for the synthesis of a vast array of organic compounds, including esters through carbonylation reactions, its specific application for the direct synthesis of this compound is not well-documented in the scientific literature. researchgate.netthieme-connect.deorganic-chemistry.org The existing literature on palladium-catalyzed reactions involving malonates primarily focuses on the arylation of diethyl malonate and related compounds, rather than the construction of the triester core of this compound itself. nih.gov

Other Advanced Synthetic Strategies

Several other synthetic methods have proven effective for the preparation of this compound. One of the most prominent is a procedure described in Organic Syntheses, which can be considered a variation of the malonic ester synthesis. orgsyn.orglibretexts.orgmasterorganicchemistry.comwikipedia.org

This method involves the reaction of the magnesium salt of diethyl malonate with ethyl chloroformate. orgsyn.org The magnesium enolate is generated in situ from magnesium turnings and diethyl malonate in the presence of absolute ethanol and a catalytic amount of carbon tetrachloride. orgsyn.org The subsequent reaction with ethyl chloroformate affords this compound in high yields. orgsyn.org

Another classical approach involves the reaction of sodiomalonic ester with ethyl chloroformate. orgsyn.org In this case, sodium ethoxide is used to deprotonate diethyl malonate, forming the corresponding sodium enolate, which then reacts with ethyl chloroformate. libretexts.orgwikipedia.org Additionally, the reaction of diethyl malonate with diethyl carbonate has been reported as a route to this compound. orgsyn.org

The Lund procedure, which utilizes magnesium, is noted to be particularly effective for the preparation of the ethyl ester of methanetricarboxylic acid. orgsyn.org

Starting MaterialsReagentsKey FeaturesYield
Diethyl malonate, Magnesium turnings, EthanolEthyl chloroformate, Carbon tetrachlorideIn situ formation of magnesium enolateHigh
Diethyl malonate, Sodium ethoxideEthyl chloroformateFormation of sodium enolate-
Diethyl malonateDiethyl carbonate--

Reactions with Magnesium and Sodium Reagents

The synthesis of this compound often involves the use of organometallic reagents to facilitate the formation of the central carbon-carbon bond. Both magnesium and sodium reagents have proven effective in this capacity.

The Lund procedure, which utilizes magnesium, is a well-established method for the preparation of the ethyl ester of methanetricarboxylic acid. orgsyn.org In this process, magnesium turnings are reacted with absolute alcohol in the presence of a small amount of carbon tetrachloride to initiate the reaction. orgsyn.org Diethyl malonate is then added to this mixture. The reaction can be vigorous and may require external cooling to control the rate. orgsyn.org Following the formation of the magnesium salt of diethyl malonate, ethyl chloroformate is introduced to the reaction mixture. A viscous magnesium compound of this compound separates during the reaction. orgsyn.org This is then decomposed using dilute acetic acid to yield the final product after extraction and distillation. orgsyn.org

Alternatively, sodium reagents can be employed for the synthesis of methanetricarboxylic acid esters. orgsyn.org The reaction of ethyl chloroformate with the sodium salt of diethyl malonate (sodiomalonic ester) suspended in a solvent like benzene (B151609), toluene (B28343), or xylene is a known method for producing tricarbethoxymethane. orgsyn.org While the magnesium-based Lund procedure is often preferred for the ethyl ester, sodium is considered a better choice for the preparation of other aliphatic esters of methanetricarboxylic acid. orgsyn.org

Table 1: Comparison of Reagents in the Synthesis of this compound

ReagentPrecursorKey Reaction ConditionsAdvantages
MagnesiumDiethyl malonate, Ethyl chloroformateReaction with magnesium turnings in alcohol, followed by addition of ethyl chloroformate. orgsyn.orgOften preferred for the synthesis of the ethyl ester. orgsyn.org
SodiumDiethyl malonate, Ethyl chloroformateFormation of sodiomalonic ester, followed by reaction with ethyl chloroformate in an aromatic solvent. orgsyn.orgConsidered superior for other aliphatic esters of methanetricarboxylic acid. orgsyn.org

Oxidation–Reduction Condensation Reactions

While the term "oxidation-reduction condensation" typically refers to reactions where a simultaneous oxidation and reduction event drives the condensation, the synthesis of this compound is primarily achieved through a condensation reaction that is not formally classified as a redox reaction in the traditional sense. The key transformation involves the condensation of an enolate of diethyl malonate with an acylating agent, ethyl chloroformate.

This condensation reaction is a cornerstone of the synthesis of this compound. The reaction is initiated by a base, which deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a new carbon-carbon bond and the displacement of the chloride leaving group.

While not a direct oxidation-reduction condensation, related methodologies in organic synthesis utilize redox processes to generate key intermediates for condensation. For instance, some advanced condensation reactions for amide and peptide bond formation employ a combination of an oxidant and a reductant to facilitate the coupling of a carboxylic acid and an amine. These reactions proceed through the in-situ generation of a highly reactive acylating agent. However, the direct application of such a specific "oxidation-reduction condensation" protocol for the synthesis of this compound is not the standard or commonly reported method. The prevalent and efficient synthesis relies on the straightforward condensation of the pre-formed or in-situ generated malonate enolate with ethyl chloroformate.

Table 2: Key Reactants in the Condensation Synthesis of this compound

ReactantRole
Diethyl malonateNucleophile precursor (forms an enolate).
Base (e.g., Magnesium ethoxide, Sodium ethoxide)Deprotonates diethyl malonate to form the reactive enolate.
Ethyl chloroformateElectrophilic acylating agent.

Mechanistic Investigations of Reactions Involving Triethyl Methanetricarboxylate

Elucidation of Reaction Mechanisms

The reactivity of triethyl methanetricarboxylate is largely dictated by the three ester functionalities and the acidic methine proton. These features allow it to participate in a variety of reaction mechanisms.

Free Radical Mechanisms

Free radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comutexas.edu Initiation involves the formation of radicals, often through thermal or photochemical homolytic cleavage of a weak bond. utexas.edu In the propagation phase, a radical abstracts an atom to form a new radical, continuing the chain. lumenlearning.com Termination occurs when two radicals combine. lumenlearning.com

While specific, well-documented examples of this compound in free radical reactions are not prevalent in the reviewed literature, a hypothetical mechanism can be proposed. The methine C-H bond in this compound could be susceptible to hydrogen abstraction by a highly reactive radical (R•), generated from an initiator like AIBN (Azobisisobutyronitrile).

Initiation: An initiator molecule breaks down to form free radicals.

Propagation: The initiator radical abstracts the methine hydrogen from this compound, forming a stabilized tertiary radical. The stability of this radical is enhanced by the delocalization of the unpaired electron across the three adjacent carbonyl groups. This new radical could then, for example, add across an alkene double bond.

Termination: The chain reaction ceases when radicals combine.

The rate and selectivity of such a reaction would be influenced by factors like the bond dissociation energy of the C-H bond and the stability of the resulting radical intermediate. utexas.edu

Nucleophilic Substitution Pathways

The electron-deficient carbonyl carbons of the ester groups in this compound are prime targets for nucleophilic attack. nbinno.com This reactivity is central to many of its applications. In a nucleophilic substitution reaction, an electron-rich nucleophile attacks an electrophilic center, leading to the replacement of a leaving group. masterorganicchemistry.comthermofisher.comlabster.com

A key example of this pathway is the synthesis of this compound itself, which often involves the reaction of an ethyl malonate enolate (a nucleophile) with ethyl chloroformate (an electrophile). orgsyn.org The mechanism is a nucleophilic acyl substitution, where the carbanion from the deprotonated malonate attacks the carbonyl carbon of the ethyl chloroformate. This is followed by the elimination of the chloride leaving group to form the final product.

The ester groups of this compound can also undergo transformations such as:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield methanetricarboxylic acid and ethanol.

Transesterification: Reaction with a different alcohol in the presence of a catalyst to exchange the ethyl groups for other alkyl groups. nbinno.com

Aminolysis: Reaction with an amine to form the corresponding amides.

These reactions proceed via the classic nucleophilic addition-elimination mechanism at the carbonyl carbon. The nucleophile adds to the carbonyl group, forming a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. labster.com

Organometallic Catalysis Mechanisms

Organometallic catalysts are pivotal in modern organic synthesis, enabling a wide range of transformations through catalytic cycles that often involve elementary steps like oxidative addition, reductive elimination, migratory insertion, and transmetalation. nih.govbdu.ac.inlibretexts.org

Direct, specific examples of organometallic catalytic reactions involving this compound are specialized. However, its structure lends itself to hypothetical participation in several fundamental organometallic processes. For instance, the enolate of this compound could serve as a soft nucleophile in palladium-catalyzed allylic alkylation reactions.

A generalized catalytic cycle for such a reaction would involve:

Oxidative Addition: The Pd(0) catalyst adds to an allylic electrophile (e.g., allyl chloride) to form a π-allyl Pd(II) complex.

Nucleophilic Attack: The enolate derived from this compound attacks the allyl group of the palladium complex.

Reductive Elimination/Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.

This pathway allows for the formation of a new carbon-carbon bond at the α-position of the ester groups under relatively mild conditions.

Kinetic Studies and Reaction Optimization Parameters

Quantitative kinetic data for reactions involving this compound are not widely published. However, procedural descriptions for its synthesis provide insight into the parameters that are critical for reaction optimization. orgsyn.org The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts, which are related through a rate law and a temperature-dependent rate constant. youtube.com

In the synthesis of this compound from ethyl malonate and magnesium, several parameters are carefully controlled to ensure a vigorous, yet manageable, reaction rate and high yield. orgsyn.org These parameters highlight practical aspects of reaction optimization.

ParameterObservation/ActionPurpose (Inferred Kinetic Relevance)Reference
TemperatureGentle heating is used to initiate the reaction, but external cooling may become necessary.Controls the reaction rate. The initial heating overcomes the activation energy, while cooling prevents the exothermic reaction from becoming uncontrollable. orgsyn.org
Reagent AdditionEthyl malonate is added gradually at a rate that maintains a vigorous but controlled reaction.Maintains an optimal concentration of reactants to sustain the reaction without exceeding the cooling capacity of the setup. orgsyn.org
Solvent/AgitationVigorous boiling is maintained during the addition of ethyl chloroformate to prevent a viscous magnesium compound from forming a compact mass.Ensures proper mixing and heat transfer, preventing localized concentration gradients and allowing reactants to interact effectively, thereby maximizing the reaction rate and yield. orgsyn.org
Catalyst/InitiatorA small amount of carbon tetrachloride is added to accelerate the reaction between magnesium and alcohol.Acts as an initiator to start the formation of the magnesium ethoxide, which is a key reagent in the subsequent steps. orgsyn.org

Stereochemical Outcomes and Control in Transformations

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, reactions involving only this molecule and other achiral reagents will result in achiral or racemic products. However, controlling the stereochemical outcome becomes a critical consideration when a new stereocenter is formed during a reaction. rijournals.com This is often achieved through strategies like using chiral catalysts, chiral auxiliaries, or chiral reagents. rijournals.comyoutube.com

In the context of this compound, stereochemical control would be relevant in reactions where its enolate is used as a nucleophile to attack a prochiral electrophile. For example, in a Michael addition to an α,β-unsaturated ketone, the addition of the this compound enolate can create one or two new stereocenters.

To control the stereochemical outcome of such a reaction, one might employ:

Chiral Phase-Transfer Catalysts: These catalysts can form a chiral ion pair with the enolate, guiding its approach to the electrophile from a specific face.

Chiral Lewis Acid Catalysts: A chiral Lewis acid could coordinate to the electrophile (e.g., the α,β-unsaturated ketone), rendering one of its faces more accessible to nucleophilic attack. broadinstitute.org

The development of such asymmetric transformations is a key area of modern organic synthesis. rijournals.com While specific catalytic asymmetric reactions employing this compound as the primary substrate are highly specialized, the principles of stereochemical control are broadly applicable and could be used to develop new, enantioselective methods for carbon-carbon bond formation using this versatile building block.

Triethyl Methanetricarboxylate As a Versatile Building Block in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The reactivity of the methine proton in triethyl methanetricarboxylate, activated by the three adjacent ester groups, allows for its deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various reactions to form new carbon-carbon bonds.

The alkylation of this compound provides a straightforward method for the introduction of an alkyl group onto a single carbon atom bearing three ester functionalities. This reaction typically proceeds by treating this compound with a base, such as sodium ethoxide, to generate the corresponding enolate. This enolate then undergoes nucleophilic substitution with an alkyl halide to furnish the alkylated product. A key advantage of using this compound in alkylation reactions is the high propensity for monoalkylation, a direct consequence of the steric hindrance and electronic deactivation provided by the three ester groups, which disfavors a second alkylation event.

Reactant 1Reactant 2BaseProduct
This compoundAlkyl Halide (R-X)Sodium EthoxideTriethyl 1-alkylmethanetricarboxylate
This compoundBenzyl BromidePotassium carbonateTriethyl 1-benzylmethanetricarboxylate
This compoundMethyl IodideSodium HydrideTriethyl 1-methylmethanetricarboxylate

This table presents illustrative examples of alkylation reactions involving this compound.

The introduction of an allyl group to this compound can be achieved through palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction wikipedia.orgnrochemistry.comorganic-chemistry.org. This powerful carbon-carbon bond-forming reaction involves the reaction of an allylic substrate, such as an allyl acetate (B1210297) or allyl chloride, with a nucleophile in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orgacademie-sciences.fr. In this context, the enolate of this compound acts as the soft nucleophile that attacks the π-allyl palladium complex, leading to the formation of the allylated product nrochemistry.compku.edu.cn. The regioselectivity of the nucleophilic attack on the allyl moiety is a key aspect of this reaction, which can often be controlled by the choice of ligands on the palladium catalyst organic-chemistry.org.

General Reaction Scheme for Tsuji-Trost Allylation:

This scheme illustrates the general mechanism of the Tsuji-Trost allylation reaction.

This compound is an effective substrate in various condensation reactions, leveraging the reactivity of its acidic methine proton.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base organicreactions.orgsigmaaldrich.comthermofisher.com. The enolate of this compound can participate in this reaction, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy intermediate, which then typically undergoes dehydration to yield an α,β-unsaturated product sigmaaldrich.com. This reaction provides a valuable route to highly functionalized alkenes.

Aldehyde/KetoneActive Methylene CompoundBaseProduct Type
BenzaldehydeThis compoundPiperidineα,β-unsaturated triester
AcetoneThis compoundPyrrolidineα,β-unsaturated triester

This table provides examples of Knoevenagel condensation reactions with this compound.

Michael Addition: As a Michael donor, the enolate of this compound can undergo a conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com. This 1,4-addition reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of more complex molecular frameworks wikipedia.orgorganic-chemistry.org. The reaction is typically catalyzed by a base, which generates the nucleophilic enolate from this compound youtube.com.

While direct participation of this compound in cycloaddition reactions is not common, its derivatives can be employed in such transformations to construct cyclic systems.

Diels-Alder Reaction: By functionalizing this compound with a dienophilic moiety, it can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. For instance, an α,β-unsaturated derivative of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction proceeds in a concerted fashion and is a powerful tool for the stereoselective synthesis of cyclic compounds.

1,3-Dipolar Cycloaddition: Derivatives of this compound containing a dipolarophile, such as an alkene or alkyne, can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides, nitrile oxides, or nitrones wikipedia.orgorganicchemistrydata.orgfrontiersin.orgyoutube.com. These reactions are highly efficient for the construction of five-membered heterocyclic rings wikipedia.orgyoutube.com. For example, the reaction of an alkynyl derivative of this compound with an azide would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole youtube.com.

Role as a Malonic Ester Surrogate

One of the most significant applications of this compound is its use as a surrogate for malonic esters in synthesis. The classical malonic ester synthesis often suffers from competing dialkylation, leading to mixtures of products. This compound effectively circumvents this issue. Due to the steric bulk and electronic effect of the three ester groups, the mono-alkylated product is significantly less reactive towards further deprotonation and alkylation. This "blocking" effect ensures that the reaction predominantly stops after the introduction of a single alkyl group. The resulting mono-alkylated triester can then be subjected to hydrolysis and decarboxylation to afford a mono-substituted acetic acid, analogous to the product of a malonic ester synthesis.

Comparison of Reactivity:

FeatureMalonic EsterThis compound
Alkylation Prone to both mono- and dialkylationPredominantly undergoes monoalkylation
Product Selectivity Can lead to mixtures of productsHigh selectivity for the monoalkylated product
Synthetic Utility Synthesis of mono- and disubstituted acetic acidsExcellent for the synthesis of mono-substituted acetic acids

This table highlights the differences in reactivity between malonic ester and this compound in alkylation reactions.

Applications in Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its ability to provide a three-carbon fragment with versatile reactivity makes it a key starting material in several classical and modern synthetic methodologies.

Pyrimidines: In the synthesis of pyrimidines, this compound can serve as the C-C-C component. For instance, it can be condensed with amidines or ureas (N-C-N fragments) to construct the pyrimidine ring bu.edu.egorganic-chemistry.org. The reaction typically involves the initial formation of an enamine or a related intermediate from this compound, which then undergoes cyclization with the nitrogen-containing reagent.

Quinolines: this compound and its derivatives can be utilized in the construction of the quinoline ring system. For example, in variations of the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an activated methylene group, derivatives of this compound can serve as the active methylene component to build the pyridine ring portion of the quinoline scaffold nih.govorganic-chemistry.orgrsc.org.

Pyrazoles and Isoxazoles: As mentioned in the context of 1,3-dipolar cycloadditions, alkynyl or alkenyl derivatives of this compound can serve as dipolarophiles in reactions with 1,3-dipoles to form five-membered heterocycles. The reaction with diazo compounds or their precursors can lead to the formation of pyrazoles, while the reaction with nitrile oxides yields isoxazoles. This approach provides a convergent and efficient route to these important heterocyclic systems.

Pyrrole Derivatives

Pyrrole rings are fundamental structural motifs in a vast array of biologically active compounds and natural products. This compound serves as a key reagent in the synthesis of highly functionalized pyrrole derivatives. A significant example is its use in the preparation of a precursor for the non-steroidal anti-inflammatory drug (NSAID), Ketorolac. nih.gov

The synthesis involves a radical-mediated condensation reaction between 2-benzoylpyrrole (B132970) and this compound. This transformation is typically catalyzed by manganese(III) acetate in an acetic acid medium. The reaction proceeds through the generation of a free radical on the pyrrole ring, which then adds to this compound to form a new carbon-carbon bond at the 2-position of the pyrrole. This method provides the key intermediate, triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate, in high purity and yield, making it suitable for industrial-scale production. google.com

Table 1: Synthesis of Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate

Reactants Reagents/Catalysts Solvent Key Conditions Product Purity/Yield

Quinoline and Dihydroquinoline Derivatives

Quinoline and its partially saturated derivatives, dihydroquinolines, are privileged heterocyclic scaffolds found in numerous pharmacologically active compounds, including antimalarial, antibacterial, and anti-inflammatory agents. nih.gov The synthesis of these structures can be achieved through various cyclization reactions, and this compound has been employed as a versatile three-carbon component in their construction. nih.gov

One effective approach involves the reaction of anilines with this compound to form 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives. researchgate.net For instance, heating an aniline derivative with this compound in a microwave reactor provides a direct route to the quinoline core. mdpi.com This method is notable for its operational simplicity and moderate yields. The reaction proceeds by initial N-alkylation of the aniline followed by an intramolecular cyclization and condensation to form the bicyclic system. This strategy has been applied to produce various substituted quinolin-2-ones. mdpi.com Furthermore, this compound is a key starting material in the synthesis of 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which have been investigated for their analgesic properties. internationalscholarsjournals.org

Table 2: Microwave-Assisted Synthesis of a 4-Hydroxy-1H-quinolin-2-one Derivative

Reactants Solvent Key Conditions Product Yield

Pyridone Derivatives

Pyridones are a class of heterocyclic compounds that are present in many bioactive natural products and pharmaceutical agents. researchgate.net They are also valuable intermediates for synthesizing more complex nitrogen-containing heterocycles. researchgate.net The synthesis of pyridone derivatives is typically achieved through condensation reactions of acyclic building blocks, rearrangements of pyridine-N-oxides, or the oxidative ring expansion of cyclopentenones. chemrxiv.orgnih.gov While this compound is a versatile C3 synthon, its application in the direct synthesis of the pyridone core is not widely reported in the chemical literature. The established synthetic routes generally rely on different types of precursors, such as β-ketoesters or cyclopentenone building blocks, to construct the pyridone ring system. chemrxiv.orgnih.gov

Other Heterocyclic Systems

The electrophilic nature of the carbonyl carbons and the acidity of the central methine proton make this compound a suitable candidate for constructing other heterocyclic systems, particularly through reactions with dinucleophilic reagents. In principle, condensation with reagents like hydrazine, hydroxylamine, ureas, or amidines could lead to five- or six-membered heterocycles such as pyrazolones, isoxazolones, or pyrimidinediones (barbiturates). However, a review of the current literature does not show widespread, specific examples of these direct syntheses. The synthesis of pyrazoles, for instance, typically involves the cyclocondensation of 1,3-bis-electrophilic reagents with hydrazine derivatives. chim.itmdpi.com Similarly, pyrimidines are most commonly formed from the condensation of a three-carbon fragment like a 1,3-dicarbonyl compound with an amidine, urea, or guanidine. bu.edu.eggrowingscience.com While the reactivity profile of this compound suggests potential in these areas, these applications are not as well-documented as its use in pyrrole and quinoline synthesis.

Synthesis of Complex Organic Molecules and Natural Product Precursors

One of the most critical applications of this compound is its role as a foundational building block in the total synthesis of complex organic molecules and precursors for pharmaceuticals. veeprho.com Its ability to introduce a malonate-like functionality, which can be further manipulated, makes it highly valuable in multi-step synthetic sequences.

A prominent industrial example is its use in the synthesis of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID) used for its powerful analgesic effects. nih.gov As detailed in section 4.3.1, this compound is reacted with 2-benzoylpyrrole to form triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate. google.com This molecule is a direct and crucial intermediate in the manufacturing pathway of Ketorolac. The three ester groups provide handles for subsequent chemical transformations, including hydrolysis and decarboxylation, which are necessary to complete the synthesis of the final drug molecule. This application underscores the importance of this compound in providing efficient access to complex, high-value compounds in the pharmaceutical industry.

Catalysis in Reactions of Triethyl Methanetricarboxylate

Transition Metal Catalysis

Transition metal complexes are pivotal in activating substrates and promoting reactions that are otherwise sluggish or unselective. For a nucleophile like triethyl methanetricarboxylate, transition metal catalysis is crucial for reactions such as allylic alkylations and conjugate additions.

Palladium-Based Catalytic Systems

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and allylic substitution reactions. The Tsuji-Trost allylic alkylation is a prominent example where a palladium(0) catalyst activates an allylic electrophile to form a η³-allylpalladium intermediate. This intermediate is then susceptible to attack by a soft nucleophile, such as the enolate of this compound.

The catalytic cycle of a palladium-catalyzed allylic alkylation typically involves:

Oxidative Addition: A Pd(0) complex reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a cationic (η³-allyl)palladium(II) complex.

Nucleophilic Attack: The nucleophile, generated by deprotonating this compound with a suitable base, attacks the allylic system. This attack generally occurs on the face opposite to the palladium metal. nih.govuwindsor.ca

Reductive Elimination/Catalyst Regeneration: The product is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of palladium precursor, ligands, and reaction conditions significantly influences the efficiency and selectivity of the alkylation. Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium acetate (Pd(OAc)₂), often used in conjunction with phosphine (B1218219) ligands. nih.gov

Catalyst System ComponentRole in Allylic AlkylationCommon Examples
Palladium Precursor Source of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂
Ligand Stabilizes the catalyst, influences reactivity and selectivityTriphenylphosphine (PPh₃), Phosphites, Chiral ligands (e.g., Trost ligands)
Base Generates the nucleophilic enolate from the pronucleophileSodium hydride (NaH), LDA, Carbonates
Leaving Group Part of the allylic electrophile that is displacedAcetate, Carbonate, Halide

Rhodium-Based Catalytic Systems

Rhodium catalysts are well-known for their application in conjugate addition reactions, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. While palladium is more common for allylic alkylations, rhodium complexes, particularly those with chiral diene or diphosphine ligands, have proven highly effective for asymmetric 1,4-additions. orgsyn.org

In a typical rhodium-catalyzed conjugate addition, an organometallic reagent (often an organoboron compound) undergoes transmetalation with a rhodium(I) complex. The resulting organorhodium species then adds to the enone. Alternatively, for stabilized nucleophiles like the enolate of this compound, the rhodium catalyst can activate the α,β-unsaturated substrate towards nucleophilic attack.

The reaction mechanism is believed to involve the formation of a rhodium enolate intermediate after the conjugate addition, which is then protonated to yield the product and regenerate the catalyst. nih.govnih.gov The use of chiral ligands, such as BINAP or Tangphos, can induce high levels of enantioselectivity. organic-chemistry.org

Although direct examples featuring this compound are not prevalent in the literature, the successful application of other malonates in rhodium-catalyzed Michael additions suggests its suitability as a nucleophile in these systems. For instance, rhodium-catalyzed conjugate additions of arylboronic acids to enones have been extensively studied and demonstrate the versatility of this catalytic system. orgsyn.orgscilit.com

Manganese-Based Catalytic Systems

Manganese is an earth-abundant and less toxic metal that has gained attention as a sustainable alternative to precious metals in catalysis. nih.govrsc.org While manganese-catalyzed reactions have seen significant development, particularly in the realm of C-H activation and reductions, its application in catalyzing reactions with malonate-type nucleophiles is less common. nih.govrsc.orgthieme-connect.de

Manganese catalysts, often in the form of Mn(I) or Mn(II) complexes, can promote a variety of transformations. nih.gov However, the literature on manganese-catalyzed allylic alkylations or Michael additions involving soft carbon nucleophiles like this compound is limited. Most reported manganese-catalyzed C-C bond formations proceed via different mechanisms, such as hydrogen auto-transfer or C-H activation, which are not the typical pathways for the reactions of this compound. rsc.org

Research in this area is still emerging, and the development of manganese-based catalytic systems for reactions traditionally dominated by palladium and rhodium remains an active field of investigation.

Organocatalysis and Other Non-Metallic Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. For reactions involving this compound, organocatalysts can facilitate enantioselective Michael additions. In these reactions, a chiral amine or a bifunctional catalyst activates the substrates and controls the stereochemical outcome.

A common strategy involves the activation of the α,β-unsaturated aldehyde or ketone by a chiral secondary amine catalyst (like a derivative of proline or diphenylprolinol) to form a transient iminium ion. This activation lowers the LUMO of the Michael acceptor, making it more susceptible to attack by the soft nucleophile derived from this compound.

Alternatively, a bifunctional catalyst, such as a chiral thiourea (B124793) or squaramide, can activate both the nucleophile and the electrophile through hydrogen bonding interactions. The thiourea moiety can activate the Michael acceptor while a basic site on the catalyst can deprotonate the this compound, bringing both partners into close proximity within a chiral environment.

A study on the asymmetric Michael addition of diethyl malonate to cyclopentenone, a close analog of this compound, provides insight into a potential system. amazonaws.com

CatalystMichael AcceptorMichael DonorSolventYield (%)ee (%)
LiAl(BINOL)₂CyclopentenoneDiethyl malonateTHF7590
Chiral ThioureaChalconeDiethyl malonateToluene (B28343)9895
Diphenylprolinol Silyl EtherAcroleinDiethyl malonateCH₂Cl₂9299

This table is illustrative and based on data for diethyl malonate, a structural analog of this compound. amazonaws.comcomporgchem.com

The reaction proceeds under mild conditions and often provides high yields and excellent enantioselectivities. The purification of the product is typically achieved through standard techniques like column chromatography. amazonaws.com

Catalyst Design and Ligand Effects

The design of catalysts, particularly the choice of ligands coordinated to the metal center, is crucial for controlling the outcome of transition metal-catalyzed reactions. In palladium-catalyzed allylic alkylations, ligands play a multifaceted role: they influence catalyst stability, activity, and the regio- and enantioselectivity of the reaction. chemrxiv.orgnih.gov

The electronic and steric properties of phosphine ligands, for example, can have a profound effect on the reaction.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This strengthens the Pd-allyl bond and can accelerate the rate of nucleophilic attack. Conversely, electron-withdrawing ligands can lead to slower reactions. nih.gov

Steric Effects: The steric bulk of the ligand can influence the regioselectivity of the nucleophilic attack on unsymmetrical allyl substrates. Furthermore, in asymmetric catalysis, the chiral pocket created by the ligand is directly responsible for differentiating between the enantiotopic faces of the nucleophile or the prochiral termini of the allyl intermediate.

The development of chiral ligands has been instrumental in the advancement of asymmetric allylic alkylation. Ligands like the Trost ligands, PHOX, and BINAP derivatives create a well-defined chiral environment around the palladium center, enabling high levels of enantiocontrol. chemrxiv.orgnih.gov

Ligand TypeKey FeatureInfluence on Allylic Alkylation
Monodentate Phosphines (e.g., PPh₃) Basic, widely usedGood general reactivity, achiral.
Bidentate Phosphines (e.g., dppe) ChelatingCan alter catalyst geometry and reactivity.
Chiral Bidentate Phosphines (e.g., BINAP) C₂-symmetric, chiralInduces enantioselectivity.
Trost Ligands C₂-symmetric, modularHigh enantioselectivity in a wide range of reactions.
Phosphoramidites Readily available, tunableEffective in asymmetric C-H functionalization and alkylation. snnu.edu.cn

The interplay between the metal, the ligand, the substrate, and the nucleophile is complex. A systematic screening of ligands is often necessary to identify the optimal catalyst system for a specific transformation involving this compound, balancing reactivity with the desired selectivity. chemrxiv.orgnih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Structural Elucidation Techniques

Confirming the exact molecular structure of triethyl methanetricarboxylate relies on powerful spectroscopic and analytical methods. These techniques provide unambiguous evidence of the compound's atomic connectivity and three-dimensional shape.

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the exact positions of individual atoms, as well as bond lengths and angles, can be determined.

While it is the gold standard for structural determination, publicly accessible, comprehensive X-ray crystallography studies specifically detailing the crystal structure of this compound are not readily found in foundational chemical databases. A hypothetical study would provide invaluable data on the molecule's conformation, bond parameters, and intermolecular interactions in the solid state.

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

For this compound, ¹H NMR spectroscopy confirms the presence of the three equivalent ethyl groups and the single methine proton. The spectrum is characterized by a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–), arising from spin-spin coupling with each other. The methine proton (–CH) appears as a distinct singlet.

¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms in the molecule. nih.gov This includes signals for the methyl and methylene carbons of the ethyl groups, the central methine carbon, and the carbonyl carbons of the ester groups. nih.govchemicalbook.comguidechem.com

Table 1: Representative NMR Data for this compound

Nucleus Signal Type Approximate Chemical Shift (ppm) Inferred Structure
¹H Triplet ~1.3 –CH₃
¹H Quartet ~4.2-4.3 –OCH₂–
¹H Singlet ~4.4 >CH–
¹³C ~14 –CH₃
¹³C ~55 >CH–
¹³C ~62 –OCH₂–
¹³C ~165 C=O

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is essential for separating this compound from reaction byproducts or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is effective for both purity assessment and for the isolation of the compound in preparative separations. sielc.com

The method employs a specialized reverse-phase column with low silanol activity, ensuring good peak shape and resolution. sielc.com The mobile phase typically consists of a mixture of acetonitrile and water, with an acid modifier such as phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is used as the modifier instead of phosphoric acid. sielc.com

Table 2: Example HPLC Method Parameters for this compound Analysis

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
Mode Reverse Phase (RP) sielc.com

| Application | Purity assessment, preparative separation | sielc.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard analytical technique used to determine the purity of volatile compounds. Given that this compound has a boiling point of 253°C, it is amenable to GC analysis. Commercial suppliers often use GC to certify the assay of the compound, with purity levels typically specified at ≥97.5%.

In a typical GC analysis, a small amount of the compound is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The time it takes for the compound to travel through the column (retention time) helps identify it, while the area of the resulting peak is proportional to its concentration, allowing for accurate purity determination.

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight and elemental formula of this compound and can provide insights into its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound provides definitive confirmation of its molecular weight. nist.gov High-resolution mass spectrometry can yield the exact mass, which for a molecule with the formula C₁₀H₁₆O₆ is 232.0947 g/mol , allowing for unambiguous elemental composition determination. nih.gov

Under EI conditions, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragment ions provides structural information. Common fragmentation pathways for esters include the loss of alkoxy (–OR) or alkoxycarbonyl (–COOR) groups. The mass spectrum of this compound shows characteristic peaks corresponding to the loss of such fragments. chemicalbook.com

Table 3: Key Data from Mass Spectrometric Analysis of this compound

Parameter Value Source
Molecular Formula C₁₀H₁₆O₆ nist.govnist.gov
Molecular Weight 232.23 g/mol nist.govnist.gov

| Ionization Method | Electron Ionization (EI) | nist.gov |

This technique is not only vital for initial identification but also plays a role in mechanistic studies, where it can be used to identify reaction intermediates and products in syntheses involving this compound.

Theoretical and Computational Chemistry Approaches

Molecular Modeling for Mechanistic Understanding

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For triethyl methanetricarboxylate, which serves as a versatile building block in organic synthesis, these methods are invaluable for elucidating the intricate details of its reaction mechanisms. nbinno.com

Density Functional Theory (DFT) is a prominent quantum mechanical method employed to study reaction pathways. rsc.orgresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers, which are crucial for understanding reaction kinetics. For instance, in reactions where this compound is alkylated via nucleophilic substitution, DFT calculations can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group, providing a step-by-step understanding of the process. uoa.gr

Molecular dynamics (MD) simulations offer a complementary approach by simulating the movement of atoms over time. This can reveal the dynamic behavior of molecules and reaction intermediates in different environments. While direct MD simulations of reactions involving this compound are not extensively documented in publicly available literature, this technique has been used to investigate the conformational properties of larger molecules, such as dendrimers and fractal polymers, which are synthesized using this compound as a core building block. ethernet.edu.etscielo.br These simulations help in understanding the three-dimensional structure and flexibility of the resulting macromolecules. scielo.br

The table below summarizes how different molecular modeling techniques can be applied to understand the reaction mechanisms of this compound.

Modeling TechniqueApplication to this compoundInsights Gained
Density Functional Theory (DFT) Calculation of potential energy surfaces for reactions like alkylation or condensation.Activation energies, transition state geometries, reaction thermodynamics, and regioselectivity. rsc.orgresearchgate.netdntb.gov.ua
Molecular Dynamics (MD) Simulation of the conformational behavior of products derived from this compound, such as dendrimers. ethernet.edu.etscielo.brUnderstanding of molecular shape, size, flexibility, and solvent effects on the final products.
Transition State Search Algorithms Identification of the highest energy point along a reaction coordinate involving this compound.Precise geometry of the transition state, which is key to understanding how bonds are broken and formed.

Structure-Activity Relationship (SAR) Studies via Computational Methods

While this compound itself is not typically the final biologically active molecule, it is a crucial intermediate in the synthesis of various compounds with significant therapeutic potential, including inhibitors of HIV-1 integrase and various aminopeptidases. nbinno.comuoa.gruantwerpen.be Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are therefore vital for optimizing the biological activity of the derivatives synthesized from this precursor. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. Descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons, such as partial charges and dipole moments.

Quantum chemical descriptors: Derived from quantum mechanical calculations, like HOMO/LUMO energies.

For example, in the development of novel HIV-1 integrase inhibitors derived from precursors like this compound, QSAR models can be built to predict the inhibitory concentration (IC50) of new analogues. nih.govbiorxiv.org Researchers can synthesize a small library of compounds, measure their activity, and then use computational methods to identify the key structural features that enhance potency. This predictive capability allows for the rational design of more effective drug candidates, prioritizing the synthesis of compounds with the highest predicted activity and thereby saving time and resources. biorxiv.org

The following table illustrates the application of computational SAR/QSAR in drug discovery pipelines that may utilize this compound as a starting material.

Computational MethodApplicationOutcome
2D/3D QSAR Correlating structural features of derivatives (e.g., HIV-1 integrase inhibitors) with their biological activity. nih.govresearchgate.netbiorxiv.orgPredictive models that guide the design of new compounds with improved potency and selectivity. nih.gov
Molecular Docking Simulating the binding of synthesized inhibitors into the active site of a target protein (e.g., HIV-1 integrase).Understanding of binding modes, key interactions (like hydrogen bonds and hydrophobic contacts), and rationale for observed activity.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity in a series of active compounds.A 3D template that can be used to screen virtual libraries for new potential lead compounds.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic reactivity of a molecule like this compound. mdpi.com By solving approximations of the Schrödinger equation, these methods provide detailed information about the electronic structure of the molecule, which governs its chemical behavior. researchgate.net

One of the most common approaches is the use of Density Functional Theory (DFT) to calculate various molecular properties and reactivity descriptors. researchgate.net The molecular structure of this compound features a central carbon atom bonded to three electron-withdrawing ethoxycarbonyl groups. nbinno.com This electronic arrangement significantly influences its reactivity.

Key quantum chemical descriptors used to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy and shape of the LUMO can indicate the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized around the central carbon and the carbonyl carbons, making them electrophilic centers.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites prone to attack by nucleophiles, while regions of negative potential (colored red) indicate nucleophilic sites.

These computational predictions are invaluable for planning synthetic routes. For example, by identifying the most electrophilic sites on this compound, a chemist can anticipate the regioselectivity of a reaction with a given nucleophile. This predictive power allows for more efficient and targeted synthesis of complex molecules. mdpi.comrsc.org

Below is a hypothetical data table showing the types of reactivity descriptors that can be calculated for this compound using DFT, and how they are interpreted.

Quantum Chemical DescriptorHypothetical Calculated ValueInterpretation for Reactivity
HOMO Energy -11.5 eVIndicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy -0.8 eVIndicates the energy of the lowest unoccupied orbital; a lower value suggests a higher susceptibility to nucleophilic attack.
HOMO-LUMO Gap 10.7 eVA large gap generally implies high kinetic stability and low chemical reactivity.
Electrophilicity Index (ω) HighQuantifies the ability of the molecule to accept electrons, confirming its electrophilic nature.
Most Positive Partial Atomic Charge Carbonyl Carbons, Central CarbonThese atoms are the most likely sites for nucleophilic attack, consistent with known reaction chemistry.

Applications in Medicinal Chemistry Research

Precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Triethyl methanetricarboxylate serves as a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical reactivity is harnessed to construct the core structures of these analgesic and anti-inflammatory agents.

A significant application of this compound is in the production of Ketorolac, a potent NSAID used for short-term pain management. nih.gov In the synthesis of Ketorolac, this compound is a crucial starting material for forming the pyrrolizine ring system, which is the core of the Ketorolac molecule. The process involves the reaction of 2-benzoylpyrrole (B132970) with this compound to form 5-benzoylpyrrole-2-triethyl methanetricarboxylate, a key intermediate. google.comgoogle.com This intermediate then undergoes further reactions to yield Ketorolac. google.comveeprho.com An improved preparation method for this intermediate has been developed to enhance purity and yield, making it suitable for industrial production. google.com

Development of Novel Analgesic Agents

The development of new and effective pain relief medications is an ongoing area of research in medicinal chemistry. nih.govnih.govmdpi.comdntb.gov.ua While not directly an analgesic itself, this compound's role in the synthesis of NSAIDs like Ketorolac underscores its importance in creating compounds with potent pain-relieving properties. nih.gov The chemical scaffold provided by this compound allows for the creation of diverse molecular architectures that can be screened for analgesic activity.

Synthesis of Enzyme Inhibitors

Enzyme inhibitors are a critical class of therapeutic agents that function by blocking the activity of specific enzymes involved in disease processes. This compound has been utilized as a precursor in the synthesis of inhibitors for various enzymes.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of many proteins required for tumor cell growth. nih.gov Consequently, Hsp90 inhibitors are being investigated as potential anticancer agents. nih.gov this compound is used in the synthesis of novel inhibitors of Hsp90. boropharm.comlabshake.com The synthesis of these inhibitors often involves the construction of complex heterocyclic systems, where this compound can serve as a versatile three-carbon building block.

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). researchgate.net Inhibitors of this enzyme are a key component of antiretroviral therapy. researchgate.netnih.gov this compound is employed in the preparation of novel dihydroquinoline-3-carboxylic acids, which have been shown to function as HIV-1 integrase inhibitors. boropharm.comlabshake.comnih.gov The synthesis involves the reaction of N-alkyl anilines with this compound, followed by hydrolysis to yield the target carboxylic acids. nih.gov

Design of Biologically Active Compounds Requiring Ester Functionalities

The ester groups present in this compound are important features for the design of biologically active compounds. Ester functionalities can influence a molecule's solubility, stability, and ability to cross cell membranes. nih.gov In drug design, carboxylic acids are sometimes converted to their methyl esters to create "pro-drugs" with improved cell membrane penetration. nih.gov While this compound itself is not a prodrug, its ester groups can be maintained or modified in the final drug molecule to optimize its pharmacokinetic properties. The rational design of novel bioactive molecules is a cornerstone of drug discovery, and versatile building blocks like this compound are essential tools in this process. nih.gov

Modifications for Enhanced Biological Activity

This compound serves as a versatile precursor in the synthesis of a variety of heterocyclic compounds with significant biological activities. Through targeted modifications of the core structures derived from this chemical, researchers have been able to enhance their therapeutic potential. The primary focus of these modifications often involves the synthesis of barbiturate and thiobarbiturate derivatives, where substitutions at the C-5 position of the pyrimidine ring play a crucial role in determining the pharmacological effects.

The general strategy involves the condensation of malonic acid esters, which can be conceptually derived from this compound, with urea or thiourea (B124793) to form the barbiturate or thiobarbiturate scaffold. Subsequent modifications are then introduced to this core structure.

Research Findings on Barbiturate and Thiobarbiturate Derivatives

Recent studies have focused on the synthesis and biological evaluation of 1,3,5-trisubstituted barbiturates and thiobarbiturates. These compounds have been investigated for their potential as xanthine oxidase (XO) inhibitors, antioxidants, and antibacterial agents. The substitution pattern at the C-5 position, as well as on the nitrogen atoms of the pyrimidine ring, has been shown to significantly influence their biological activity.

In one such study, a series of 5-benzylidene and 5-methylene derivatives of barbituric and thiobarbituric acid were synthesized and evaluated. Several of these compounds demonstrated notable inhibitory effects on xanthine oxidase and exhibited antimicrobial activity against various bacterial and fungal strains.

Another area of investigation involves the synthesis of bis-thiobarbiturates. These compounds, formed by the condensation of thiobarbituric acid with various aldehydes, have been identified as potent inhibitors of xanthine oxidase. The nature of the substituent on the aromatic ring of the aldehyde plays a critical role in the inhibitory potency.

The following table summarizes the xanthine oxidase inhibitory activity of a series of synthesized bis-thiobarbiturate derivatives, highlighting the impact of different substitutions.

Data sourced from studies on bis-thiobarbiturate derivatives as xanthine oxidase inhibitors.

The data clearly indicates that specific structural modifications to the core thiobarbiturate scaffold can lead to compounds with significantly enhanced inhibitory activity against xanthine oxidase, with several derivatives showing potency greater than the reference drug allopurinol.

Applications in Materials Science and Dendritic Chemistry

Building Blocks for Dendrimer Synthesis

Triethyl methanetricarboxylate was one of the critical building blocks used in the foundational development of dendritic chemistry, leading to the first examples of one-directional, 1 → 3 C-branched dendrimers. orgsyn.orgnih.gov These early dendritic molecules, termed "arborols" for their resemblance to tree-like structures, utilized the trifunctional nature of this compound to create successive layers or "generations" of branches emanating from a central core. orgsyn.orgnih.gov

The synthesis strategy involves using this compound to establish a 1 → 3 branching motif. orgsyn.org In this divergent synthesis approach, the compound's central carbon acts as the branching point. Each of the three ester groups provides a reactive site for further chemical transformations, allowing for the iterative addition of new branching units. This process enables the precise, layer-by-layer construction of dendrimers with a defined size, molecular weight, and a high density of surface functional groups. The stability of the resulting framework is a key advantage, ensuring the integrity of the macromolecule. nih.gov

The table below illustrates the conceptual role of this compound in the divergent synthesis of a dendrimer.

Synthesis StepReactant/ComponentRole of this compound DerivativeResulting Structure
Core Formation Initiator Core MoleculeN/A (Synthesis starts from a core)Generation 0 (G0) Core
Generation 1 This compoundActs as the first branching unit, attaching to the core.Generation 1 (G1) Dendrimer with 3 branches.
Surface Activation Chemical ModificationThe terminal ester groups are converted to reactive sites.Activated G1 Surface
Generation 2 This compoundAttaches to the activated surface of G1 dendrimer.Generation 2 (G2) Dendrimer with 9 branches.

This table is a simplified, conceptual representation of the divergent synthesis process.

Construction of Branched Macromolecular Architectures

The utility of this compound extends beyond perfect dendrimers to the broader construction of branched and hyperbranched macromolecular architectures. orgsyn.org These polymers, while sharing the three-dimensional, globular characteristics of dendrimers, may have a less perfectly regular structure. The advent of dendritic chemistry, facilitated by building blocks like this compound, has allowed for precise control over the placement of functional components within these complex macromolecules. orgsyn.org

The key feature of this compound is its ability to introduce a tetrahedral carbon branching center, which facilitates maximum branching within a carbon-based framework. orgsyn.orgnih.gov This controlled branching influences the physical and chemical properties of the resulting polymers, such as:

Viscosity: Highly branched polymers typically exhibit lower solution and melt viscosity compared to their linear analogues of similar molecular weight.

Solubility: The globular shape and high density of surface groups can lead to enhanced solubility. nih.gov

Reactivity: The multitude of terminal groups on the periphery of the macromolecule offers numerous sites for further functionalization, allowing the properties of the polymer to be tailored for specific applications.

These unique attributes make such branched architectures suitable for advanced materials where precise molecular design is critical. orgsyn.org

Applications in Polymer and Resin Production

Due to its trifunctional nature, this compound is a valuable component in the production of specialized polymers and resins through polycondensation reactions. In polycondensation, monomers with two or more reactive functional groups react to form a polymer, typically with the elimination of a small molecule like water or methanol.

When a trifunctional monomer like this compound is introduced into a polymerization reaction with difunctional monomers (such as diols and dicarboxylic acids for polyesters, or diamines and diacids for polyamides), it acts as a branching or cross-linking agent. Instead of forming linear chains, the polymer network grows in three dimensions.

Role as a Cross-Linking Agent:

Network Formation: During polymerization, the three ester groups of this compound can react with the functional groups of other monomers (e.g., hydroxyl groups of a diol). This creates a covalent bond and incorporates the molecule into the polymer structure as a branch point.

Thermosetting Resins: The continued reaction leads to a three-dimensional, cross-linked network. This structure is characteristic of thermosetting resins, which are polymers that become irreversibly rigid upon heating. The resulting materials typically exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts.

The properties of the final polymer or resin can be precisely controlled by adjusting the amount of this compound added to the reaction mixture.

PropertyEffect of Increasing this compound Concentration
Cross-link Density Increases
Hardness & Rigidity Increases
Thermal Stability Increases
Solvent Resistance Increases
Flexibility Decreases

Future Research Directions and Emerging Applications

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly shaping the landscape of chemical production, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research into the synthesis of triethyl methanetricarboxylate is expected to focus on developing more environmentally benign methodologies compared to traditional syntheses, which often involve reactive metals like magnesium and solvents such as benzene (B151609), toluene (B28343), or xylene. orgsyn.org

Key areas of investigation include:

Solvent-Free Reactions: Inspired by methodologies developed for other ester syntheses, research is moving towards solvent-free or "neat" reaction conditions. nih.govcem.com This approach eliminates the environmental and safety hazards associated with volatile organic solvents, reduces waste, and can simplify product purification.

Heterogeneous Catalysis: The development of reusable solid catalysts, such as modified zeolites or functionalized resins, presents a significant opportunity. These catalysts can facilitate the esterification of methanetricarboxylic acid or transesterification reactions, offering advantages like easy separation from the reaction mixture and the potential for continuous processing.

Energy Efficiency: Exploring energy-efficient activation methods, such as microwave irradiation, can drastically reduce reaction times and energy consumption compared to conventional heating. cem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future syntheses will aim to improve upon existing methods by minimizing the formation of byproducts.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Waste PreventionSolvent-free synthesis; use of recyclable catalysts.Reduced chemical waste and environmental impact.
Atom EconomyOptimizing reactions to minimize byproduct formation.Increased efficiency and less waste.
Safer Solvents and AuxiliariesElimination of hazardous solvents like benzene and toluene.Improved worker safety and reduced pollution.
Design for Energy EfficiencyUse of microwave-assisted synthesis or lower reaction temperatures.Reduced energy consumption and carbon footprint.
CatalysisDevelopment of highly selective and reusable heterogeneous catalysts.Improved yield, easier purification, and process sustainability.
Table 1: Application of Green Chemistry Principles to the Synthesis of this compound.

Advanced Functional Material Development

The trifunctional nature of this compound makes it an ideal candidate for the construction of highly ordered, three-dimensional materials. nbinno.com After hydrolysis to its corresponding tricarboxylic acid (methanetricarboxylic acid), it can serve as a versatile linker molecule in the burgeoning field of materials science.

A primary area of focus is the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. tsijournals.com The use of tricarboxylate linkers, like the one derived from this compound, is crucial for creating MOFs with high connectivity and stability. nih.govresearchgate.net These materials possess exceptionally large surface areas and tunable pore sizes, making them highly promising for applications in:

Gas storage and separation

Catalysis

Sensing

Drug delivery

Future research will likely explore the use of methanetricarboxylic acid and its derivatives to create novel MOF topologies with tailored properties for specific applications, such as carbon capture or selective catalysis. nih.gov

Furthermore, the ester groups of this compound can be incorporated into specialty polymers and dendrimers . Its ability to act as a branching point can be exploited to create polymers with unique architectures and properties, such as modified solubility, viscosity, and thermal stability, for use in coatings, adhesives, or advanced drug delivery systems. drexel.eduresearchgate.net

Exploration of Novel Reactivity Patterns

While the classical reactivity of this compound is well-understood, modern synthetic methodologies are poised to unlock new and more sophisticated transformations. nbinno.com The exploration of novel reactivity patterns is a key research direction that will expand its utility as a synthetic building block.

Emerging areas of interest include:

Asymmetric Organocatalysis: The development of chiral organocatalysts offers the potential to perform enantioselective reactions on derivatives of this compound. mdpi.commdpi.com This could enable the synthesis of complex, chiral molecules from a simple achiral starting material, which is of particular interest in pharmaceutical development. For example, organocatalytic cascade reactions could be designed to construct multiple stereocenters in a single, efficient step. unm.edu

Photoredox and Electrochemical Synthesis: These techniques use light or electricity, respectively, to drive chemical reactions under mild conditions. rsc.org Applying these methods to this compound could enable previously inaccessible transformations, such as novel carbon-carbon bond formations or functional group interconversions, without the need for harsh reagents. researchgate.net

Cascade Reactions: The molecule's three ester groups provide multiple reaction sites that can be leveraged to design elegant cascade reactions. A single synthetic operation could trigger a sequence of bond-forming events, rapidly building molecular complexity and streamlining synthetic routes to complex targets.

Integration with Flow Chemistry and Automation

The synthesis of complex molecules, particularly for pharmaceutical libraries, often requires multi-step procedures that can be time-consuming and labor-intensive. nih.gov The integration of this compound chemistry with automated flow synthesis platforms represents a significant step toward accelerating the discovery process. chemrxiv.orgchemrxiv.org

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including:

Precise control over reaction parameters (temperature, pressure, time).

Enhanced safety when handling reactive intermediates.

Improved scalability and reproducibility.

The ability to couple multiple reaction steps seamlessly. nih.gov

Automated synthesizers can perform entire multi-step sequences, including reaction, isolation, and purification, with minimal human intervention. researchgate.net Given that this compound is a key precursor for various heterocyclic compounds used in drug discovery, adapting these syntheses to automated flow platforms could dramatically increase the rate at which new compound libraries are generated for biological screening. nih.govfishersci.ca This synergy between a versatile building block and advanced synthetic technology will enable the rapid exploration of chemical space.

TechnologyApplication with this compoundKey Advantage
Flow ChemistrySynthesis of heterocyclic libraries (e.g., dihydroquinolines).Enhanced safety, scalability, and precise control.
Automated Synthesis PlatformsMulti-step synthesis of drug candidates and intermediates.Increased throughput and rapid library generation.
Inline AnalyticsReal-time monitoring of reactions involving the compound.Rapid optimization and improved process understanding.
RoboticsAutomated handling of starting materials and purification of products.Reduced manual error and increased efficiency.
Table 2: Integration of this compound with Modern Synthesis Technologies.

Expanding Scope in Pharmaceutical Discovery

This compound is already a valuable intermediate in the synthesis of specific therapeutic agents, including HIV-1 integrase inhibitors and Hsp90 inhibitors for cancer therapy. nbinno.comnbinno.comhsppharma.com However, its potential in medicinal chemistry is far broader, and future research is set to expand its application into new and innovative areas of drug discovery.

Scaffolds for 3D-Pharmacophores: There is a growing trend in medicinal chemistry to move away from flat, aromatic structures towards more three-dimensional molecules, which can offer improved selectivity and better pharmacological properties. eurekalert.org The tetrahedral carbon center of this compound provides an excellent starting point for building novel, C(sp3)-rich scaffolds that can present chemical diversity in three dimensions, potentially leading to drugs that can overcome resistance. nih.govnih.gov

Targeted Protein Degradation (TPD): This revolutionary therapeutic modality utilizes bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. nih.govnih.gov PROTACs consist of two ligands connected by a linker. The synthesis of these complex molecules requires versatile building blocks to construct the linker and scaffold portions. This compound is an ideal candidate for creating these components, enabling the development of novel degraders against previously "undruggable" targets. researchgate.netresearchgate.net

Novel Heterocyclic Libraries: The compound is a key reactant in the synthesis of various heterocyclic cores, such as quinolines and pyrroles. nbinno.comnih.govnih.gov These structural motifs are prevalent in a wide range of approved drugs. By developing new synthetic routes starting from this compound, researchers can generate diverse libraries of novel heterocyclic compounds for screening against a multitude of diseases, from bacterial infections to metabolic disorders.

Q & A

Q. What are the common synthetic applications of triethyl methanetricarboxylate (TEMT) in organic chemistry?

TEMT is widely employed as a nucleophilic reagent in Mitsunobu reactions for chain elongation and branching in carbohydrate chemistry. For example, it has been coupled to the C6 position of methyl-protected mannose derivatives using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh₃), achieving a 71% yield . Additionally, TEMT serves as a precursor in synthesizing ethyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where molecular sieves are critical for suppressing byproducts like 3-quinolines .

Q. What purification and characterization methods are recommended for TEMT-derived products?

Post-reaction purification typically involves column chromatography, while structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy . For instance, the coupling product of TEMT with a mannose derivative was validated via distinct NMR signals at δ 4.52–4.09 (methylene protons) and δ 166.0 (carbonyl carbons) . Crystallographic analysis (e.g., X-ray diffraction) is also critical for resolving intermolecular interactions, such as hydrogen bonding in triethyl(5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate crystals .

Q. How does TEMT compare to related esters (e.g., dimethyl acetylenedicarboxylate) in reactivity?

TEMT’s tricarboxylate structure enhances its nucleophilic capacity in Mitsunobu reactions compared to mono- or dicarboxylates. However, its reactivity is sensitive to moisture, necessitating anhydrous conditions and molecular sieves to prevent hydrolysis or side reactions .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of TEMT in complex molecular architectures?

Key variables include:

  • Reagent stoichiometry : A 3:1 molar ratio of TEMT to substrate ensures sufficient nucleophilic activity .
  • Drying agents : Molecular sieves (3Å) effectively scavenge water, suppressing byproduct formation (e.g., <0.1% 3-quinoline impurities) .
  • Catalyst selection : ADDP outperforms traditional diethyl azodicarboxylate (DEAD) in sterically hindered systems due to reduced steric bulk .

Q. What strategies resolve contradictions in reaction outcomes under Mitsunobu conditions?

Discrepancies in yields or selectivity often arise from:

  • Moisture contamination : Use of molecular sieves or pre-dried solvents is critical .
  • Substrate steric effects : Bulky substrates may require elevated temperatures or prolonged reaction times.
  • Competing pathways : NMR monitoring of intermediates can identify undesired side reactions (e.g., alkoxy exchange in ortho esters) .

Q. How can spectroscopic methods address structural ambiguities in TEMT-derived products?

  • Dynamic NMR : Detects rotational barriers in ester groups to confirm stereochemical outcomes.
  • X-ray crystallography : Resolves hydrogen-bonding networks, as seen in the dimeric structure of triethyl(5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate via N–H⋯O interactions .
  • IR spectroscopy : Validates carbonyl retention (e.g., peaks at 1703 cm⁻¹ for ester groups) .

Q. What mechanistic insights explain TEMT’s role in dehydrative alkylation?

Under Mitsunobu conditions, TEMT acts as a carbon nucleophile, facilitated by the formation of a phosphonium intermediate with PPh₃. This intermediate undergoes stereospecific substitution at alcohol substrates, retaining configuration at the reaction site . Competing pathways (e.g., elimination) are minimized by maintaining anhydrous conditions .

Methodological Recommendations

  • Experimental Design : Prioritize anhydrous setups (e.g., Schlenk lines) and characterize intermediates via inline FTIR or LC-MS.
  • Data Analysis : Cross-reference NMR shifts with computed spectra (e.g., DFT) to resolve overlapping signals in polyfunctional products .
  • Scale-up Considerations : Replace traditional azodicarboxylates with ADDP for improved safety and efficiency in large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.